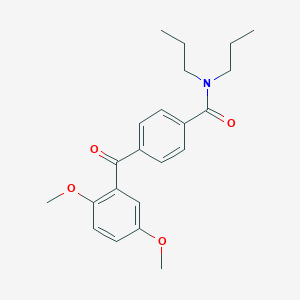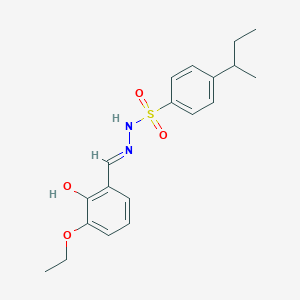![molecular formula C13H11N3O2 B6017491 4-amino-2-methyl-6-[1,3]oxazolo[4,5-b]pyridin-2-ylphenol](/img/structure/B6017491.png)
4-amino-2-methyl-6-[1,3]oxazolo[4,5-b]pyridin-2-ylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-2-methyl-6-[1,3]oxazolo[4,5-b]pyridin-2-ylphenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as AMOP-H-OH, and it is a synthetic derivative of a naturally occurring compound called harmol.
Mecanismo De Acción
The mechanism of action of 4-amino-2-methyl-6-[1,3]oxazolo[4,5-b]pyridin-2-ylphenol is not yet fully understood. However, it has been suggested that the compound may exert its anticancer effects by inhibiting the activity of certain enzymes that are essential for cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anticancer activity, this compound has also been shown to exhibit other biochemical and physiological effects. For example, it has been shown to possess potent antioxidant activity, which may help to protect cells from oxidative damage. Additionally, it has been suggested that the compound may have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-amino-2-methyl-6-[1,3]oxazolo[4,5-b]pyridin-2-ylphenol in lab experiments is its potent anticancer activity. This makes it an attractive candidate for the development of new anticancer drugs. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving 4-amino-2-methyl-6-[1,3]oxazolo[4,5-b]pyridin-2-ylphenol. Some of these directions include:
1. Further investigation of the compound's mechanism of action, in order to better understand how it exerts its anticancer effects.
2. Development of new synthetic methods for producing the compound, in order to improve its yield and purity.
3. Exploration of the compound's potential applications in other areas of research, such as neuroscience and immunology.
4. Investigation of the compound's potential side effects and toxicity, in order to better understand its safety profile.
5. Development of new formulations or delivery methods for the compound, in order to improve its solubility and bioavailability.
In conclusion, this compound is a chemical compound that has significant potential for use in scientific research. Its potent anticancer activity, along with its other biochemical and physiological effects, make it an attractive candidate for the development of new drugs and therapies. Further research in this area is needed to fully understand the compound's mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 4-amino-2-methyl-6-[1,3]oxazolo[4,5-b]pyridin-2-ylphenol involves the reaction of harmol with various reagents such as methyl iodide and potassium carbonate. The reaction leads to the formation of the desired product, which can be purified using various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
4-amino-2-methyl-6-[1,3]oxazolo[4,5-b]pyridin-2-ylphenol has various potential applications in scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells.
Propiedades
IUPAC Name |
4-amino-2-methyl-6-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-7-5-8(14)6-9(11(7)17)13-16-12-10(18-13)3-2-4-15-12/h2-6,17H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSRMOBYQWHLQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C2=NC3=C(O2)C=CC=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(3-phenoxybenzyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6017414.png)
![N-methyl-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B6017422.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-methyl-N-(3-thienylmethyl)-2-pyridinamine](/img/structure/B6017434.png)
![2-{4-[(7-chloro-3-methyl-1H-indol-2-yl)methyl]-1-cyclopentyl-2-piperazinyl}ethanol](/img/structure/B6017442.png)

![N-(5-chloro-2-methylphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B6017451.png)

![1-(1-ethyl-2-pyrrolidinyl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(2-methylbenzyl)methanamine](/img/structure/B6017474.png)
![6-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6017476.png)
![2-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B6017481.png)
![1-(1-naphthoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B6017482.png)
![5-(3-bromo-4,5-dimethoxybenzylidene)-1-[2-chloro-5-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6017485.png)
![2-(3-chlorobenzyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6017499.png)
![3-phenoxy-N-{1-[1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B6017504.png)